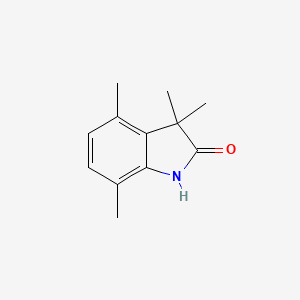
2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- is a derivative of quinolin-2-one, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of four methyl groups at positions 3, 3, 4, and 7 on the quinolin-2-one core structure, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- can be achieved through various synthetic routes. One common method involves the condensation of appropriate 4-hydroxyquinolin-2-ones with aldehydes under basic conditions. For example, the reaction of 4-hydroxy-2(1H)-quinolinone with acetaldehyde in the presence of diethylamine as a base in refluxing benzene can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes. One such method is the visible light-mediated synthesis from quinoline N-oxides. This photocatalytic approach is reagent-free, highly atom-economical, and provides high yields with minimal by-products, making it a greener alternative to conventional methods .
化学反应分析
Types of Reactions
2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert it to dihydroquinolin-2-one derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, sulfonyl chlorides, and nitrating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolin-2-one derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.
科学研究应用
2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
作用机制
The mechanism of action of 2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit the replication of certain viruses by interfering with viral enzymes or proteins. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and preventing the virus from replicating .
相似化合物的比较
Similar Compounds
Quinolin-2-one: The parent compound with a similar core structure but without the additional methyl groups.
4-Hydroxyquinolin-2-one: A derivative with a hydroxyl group at position 4, known for its biological activities.
3,4-Dihydroquinolin-2-one: A reduced form of quinolin-2-one with hydrogen atoms added at positions 3 and 4.
Uniqueness
2,3-2H-Quinolin-2-one, 3,3,4,7-tetramethyl- is unique due to the presence of four methyl groups, which can significantly influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, making it more effective in interacting with lipid membranes and biological targets.
属性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC 名称 |
3,3,4,7-tetramethyl-1H-indol-2-one |
InChI |
InChI=1S/C12H15NO/c1-7-5-6-8(2)10-9(7)12(3,4)11(14)13-10/h5-6H,1-4H3,(H,13,14) |
InChI 键 |
RTIJVQHVSHBAOX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(C=C1)C)NC(=O)C2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


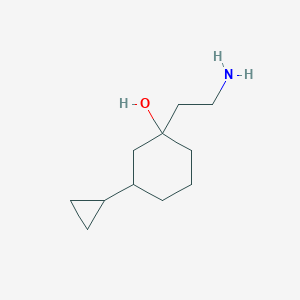
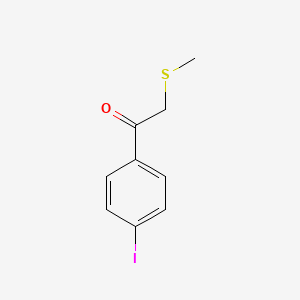


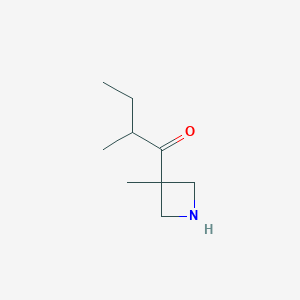
![ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13173187.png)
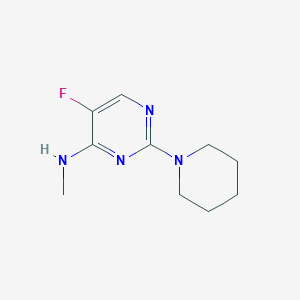
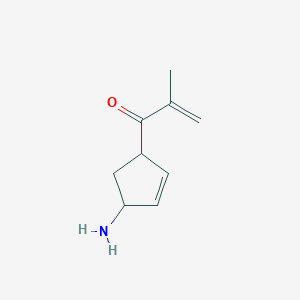
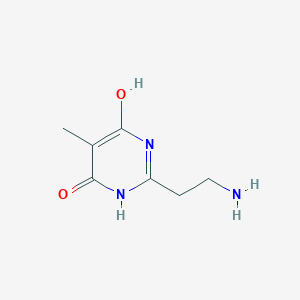
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B13173222.png)
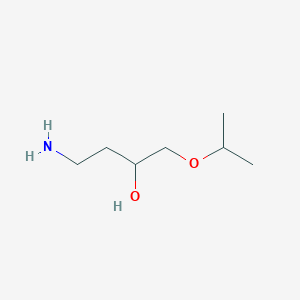
![3-[3-(3-Fluorophenyl)propyl]aniline](/img/structure/B13173235.png)

![Tert-butyl[(dimethyl-1,3-thiazol-2-YL)methyl]amine](/img/structure/B13173244.png)
